(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Overview
Description
(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a synthetic organic compound characterized by its complex fused ring structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through a cyclization reaction involving a quinoxaline derivative and a suitable pyrrole precursor under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine.
Formation of the Furan-2-ylmethylene Moiety: This step involves a condensation reaction between the furan-2-carbaldehyde and the amine group on the pyrrolo[2,3-b]quinoxaline core, typically under reflux conditions in the presence of a dehydrating agent like anhydrous sodium sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imine (C=N) bond, converting it to an amine (C-N) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in DMF (dimethylformamide).
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products include the corresponding amine derivatives.
Substitution: Products vary depending on the nucleophile used, such as methoxy or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or photonic materials, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of (E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The furan-2-ylmethylene moiety may facilitate binding to active sites, while the tosyl group could enhance the compound’s stability and solubility. The pyrrolo[2,3-b]quinoxaline core is likely involved in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine: can be compared with other pyrrolo[2,3-b]quinoxaline derivatives, such as:
Uniqueness
The presence of the tosyl group in this compound distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.
Conclusion
This compound is a compound of significant interest in various fields of research due to its complex structure and potential applications. Its synthesis, reactivity, and unique properties make it a valuable subject for further study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c1-14-8-10-16(11-9-14)31(28,29)20-19-22(26-18-7-3-2-6-17(18)25-19)27(21(20)23)24-13-15-5-4-12-30-15/h2-13H,23H2,1H3/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIPBMPCDJPIM-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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